2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of pyrrole-based compounds like “2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate” involves various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C18H15NO2 . The InChI code for this compound is 1S/C11H11NO/c13-9-10-5-1-2-6-11 (10)12-7-3-4-8-12/h1-8,13H,9H2 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 277.32 . Other physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications
Synthesis and Anticancer Activity
A study explored the synthesis of novel compounds related to 2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate for anticancer activity. These compounds demonstrated promising anticancer activity against colon and liver carcinoma cell lines, highlighting the potential therapeutic applications of such derivatives in oncology Gomha et al., 2015.
Chemosensor Development
Another research direction involves the development of chemosensors using derivatives of this compound. A specific study synthesized a colorimetric chemosensor for the naked eye recognition of metal ions, such as Cu2+, Zn2+, and Co2+, showcasing the compound's utility in environmental and analytical chemistry Aysha et al., 2021.
Electropolymerization and Electrochemical Applications
The electropolymerization of aromatic pyrrole derivatives has been studied for improving the properties of copolymerized poly(pyrrole) layers. This research has implications for materials science, particularly in developing advanced materials with tailored electrical properties Schneider et al., 2017.
Directing Group in Ortho-functionalization
Pyrrole has been utilized as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp2)-H bonds. This technique, applied to 2-phenylpyrroles, enables the regioselective synthesis of variously substituted pyrrol-2-yl benzenes, contributing to synthetic chemistry methodologies Wiest et al., 2016.
Polymer Science
In polymer science, the synthesis of novel polyimides derived from pyrrole-containing monomers demonstrates the compound's role in creating materials with exceptional thermal and thermooxidative stability. Such materials are promising for various high-performance applications Zhang et al., 2005.
Mechanism of Action
While the specific mechanism of action for “2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate” is not explicitly mentioned, pyrrole-based compounds have been found to inhibit efflux pumps in bacteria, thereby reversing antibiotic resistance and displaying anti-virulence potential . They have also been found to inhibit enoyl ACP reductase and DHFR enzymes .
Safety and Hazards
The safety data sheet for a similar compound, [2-(1H-Pyrrol-1-yl)phenyl]methanol, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
(2-pyrrol-1-ylphenyl) 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-14-8-10-15(11-9-14)18(20)21-17-7-3-2-6-16(17)19-12-4-5-13-19/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFWVVAFAKKQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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